molecular formula C5H9N B12630967 Pentanenitrile-D9

Pentanenitrile-D9

Cat. No.: B12630967
M. Wt: 92.19 g/mol
InChI Key: RFFFKMOABOFIDF-YNSOAAEFSA-N
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Description

Pentanenitrile-D9, also known as perdeuterated-1-cyanobutane, is an isotopically labeled compound with the molecular formula C5D9N. It is a deuterated form of pentanenitrile, where all the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications.

Properties

Molecular Formula

C5H9N

Molecular Weight

92.19 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,5-nonadeuteriopentanenitrile

InChI

InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H2,1H3/i1D3,2D2,3D2,4D2

InChI Key

RFFFKMOABOFIDF-YNSOAAEFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N

Canonical SMILES

CCCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanenitrile-D9 can be synthesized through the deuteration of pentanenitrile. One common method involves the reaction of 1-chlorobutane with sodium cyanide in the presence of deuterated solvents such as deuterated dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures, below 160°C, to achieve a high yield of the deuterated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the complete replacement of hydrogen atoms with deuterium. The reaction conditions are optimized to maximize yield and purity, making the compound suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions

Pentanenitrile-D9 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted nitriles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Pentanenitrile-D9 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Pentanenitrile-D9 involves its interaction with enzymes and other molecular targets. In biological systems, it is metabolized by cytochrome P450 enzymes, leading to the release of deuterated cyanide. This deuterated cyanide is then detoxified and excreted as deuterated thiocyanate. The deuterium atoms in this compound provide a unique advantage in tracing and studying these metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pentanenitrile: The non-deuterated form of Pentanenitrile-D9.

    Butyronitrile: A shorter-chain nitrile with similar chemical properties.

    Hexanenitrile: A longer-chain nitrile with similar chemical properties.

Uniqueness

This compound is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as improved sensitivity in spectroscopic studies and the ability to trace metabolic pathways more accurately. The deuterium atoms also result in different physical and chemical properties compared to non-deuterated analogs, making this compound a valuable tool in various scientific fields .

Biological Activity

Pentanenitrile-D9, a deuterated derivative of pentanenitrile, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chemical formula C5D9NC_5D_9N, where the hydrogen atoms are replaced by deuterium, enhancing its stability and making it suitable for various biochemical applications. The deuterated nature of the compound may influence its metabolic pathways and biological interactions.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative potential of nitriles, including pentanenitrile derivatives. For instance, research indicates that certain nitriles exhibit significant cytotoxicity against various cancer cell lines. Although specific data on this compound is limited, related compounds have shown promising results:

  • Cytotoxic Activity : Nitriles derived from glucosinolates have demonstrated moderate to high antiproliferative activity against human cancer cell lines such as UM-UC-3 (bladder cancer) and LN229 (glioblastoma) with IC50 values indicating varying levels of effectiveness .
  • Mechanisms of Action : The antiproliferative effects are often attributed to the induction of apoptosis and cell cycle regulation through complex mechanisms involving caspases and Bcl-2 family proteins .

Pharmacological Studies

Pharmacological investigations into nitriles suggest that they may possess anti-inflammatory and analgesic properties. While direct studies on this compound are scarce, the pharmacodynamics of similar compounds provide insights into potential therapeutic applications.

Compound Cell Line IC50 Value (μg/mL) Activity Level
Benzyl ITCUM-UC-312.3Highly Active
3-Methoxybenzyl ITCLN229Not specifiedModerately Active

Case Studies

While specific case studies directly involving this compound are not extensively documented, related research has provided valuable insights:

  • Anticancer Research : A study explored the effects of various nitrile compounds on cancer cell proliferation. The findings indicated that structural modifications, such as deuteration, could enhance or diminish biological activity depending on the cellular context .
  • Metabolic Pathways : Investigations into how nitriles are metabolized in biological systems suggest that deuterated variants may exhibit altered pharmacokinetics, potentially leading to improved therapeutic profiles .

Q & A

Q. How can researchers troubleshoot unexpected deuterium loss during long-term studies with this compound?

  • Methodological Answer : Investigate storage conditions (e.g., container permeability, temperature fluctuations). Test for catalytic deuteration exchange using control experiments with deuterium-depleted solvents. Consider adding radical inhibitors (e.g., BHT) to suppress degradation pathways. Publish negative results to aid community troubleshooting .

Data Presentation Guidelines

  • Tables : Include isotopic purity data, KIEs, and chromatographic parameters. Example:

    ParameterValueMethod
    Isotopic Purity98 atom% D<sup>2</sup>H-NMR
    KIE (kH/kD)2.1 ± 0.3GC-MS Kinetic Study
    GC ColumnDB-5 (30 m × 0.25 mm)Temperature Gradient
  • Figures : Depict deuteration sites schematically and provide MS/MS fragmentation patterns. Avoid overcrowding structures; label key deuterium positions clearly .

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